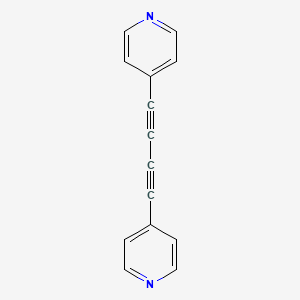
1,4-Di(pyridin-4-yl)buta-1,3-diyne
Übersicht
Beschreibung
1,4-Di(pyridin-4-yl)buta-1,3-diyne is an organic compound with the molecular formula C14H8N2. It is characterized by the presence of two pyridine rings connected by a butadiyne linker. This compound is known for its unique structural properties and has been studied for various applications in materials science and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Di(pyridin-4-yl)buta-1,3-diyne can be synthesized through the oxidative coupling of 4-ethynylpyridine. The reaction typically involves the use of nickel(II) chloride and copper(I) iodide as catalysts in the presence of tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) . The reaction proceeds as follows:
Oxidative Coupling: 4-ethynylpyridine is oxidatively coupled using nickel(II) chloride and copper(I) iodide in the presence of TMEDA in anhydrous THF.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di(pyridin-4-yl)buta-1,3-diyne undergoes various chemical reactions, including:
Coordination Reactions: It can form coordination complexes with metal ions, leading to the formation of metal-organic frameworks (MOFs).
Substitution Reactions: The pyridine rings can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as nickel(II) nitrate in solvents like methanol and dichloromethane.
Substitution Reactions: Can involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
Metal-Organic Frameworks (MOFs): Coordination with metal ions results in the formation of MOFs with unique structural and functional properties.
Substituted Pyridines: Substitution reactions yield various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Di(pyridin-4-yl)buta-1,3-diyne has several scientific research applications:
Materials Science: Used as a building block for the synthesis of MOFs, which have applications in gas storage, separation, and catalysis.
Coordination Chemistry: Studied for its ability to form stable coordination complexes with various metal ions.
Optoelectronics: Investigated for its potential use in optoelectronic devices due to its conjugated structure and electronic properties.
Biological Research: Explored for its potential as a ligand in biological systems and its interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 1,4-Di(pyridin-4-yl)buta-1,3-diyne primarily involves its ability to coordinate with metal ions. The pyridine rings act as ligands, binding to metal centers and forming stable coordination complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or selective binding to specific molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di(pyridin-3-yl)buta-1,3-diyne: Similar structure but with pyridine rings at different positions.
1,4-Di(pyridin-2-yl)buta-1,3-diyne: Another isomer with pyridine rings at different positions.
4,4’-Bipyridine: A simpler compound with two pyridine rings connected by a single bond.
Uniqueness
1,4-Di(pyridin-4-yl)buta-1,3-diyne is unique due to its butadiyne linker, which imparts rigidity and conjugation to the molecule.
Eigenschaften
IUPAC Name |
4-(4-pyridin-4-ylbuta-1,3-diynyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRBETINLDNENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC#CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349064 | |
| Record name | pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91508-53-1 | |
| Record name | pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
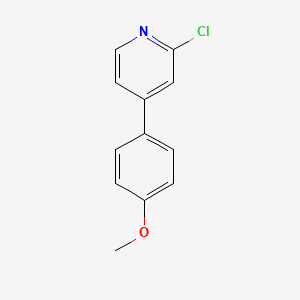
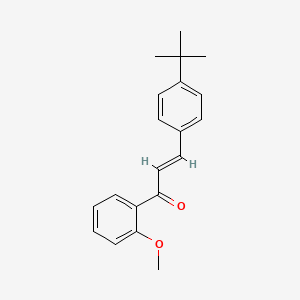
![Benzyl N-[(4-bromophenyl)methyl]carbamate](/img/structure/B3166858.png)
![N-[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3166864.png)
![4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3166873.png)
![4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid](/img/structure/B3166878.png)

![5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B3166898.png)
![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3166904.png)
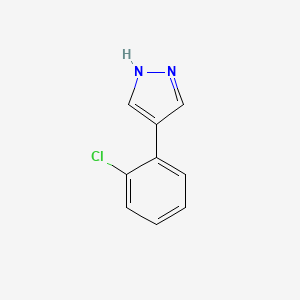
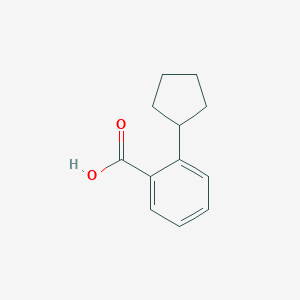
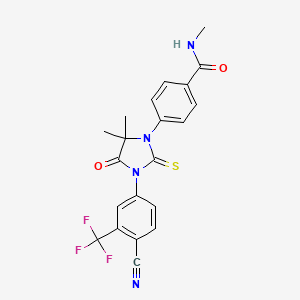
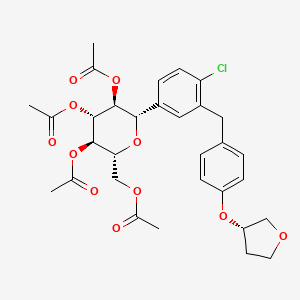
![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)
